N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and quinazolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the reaction of anthranilic acid with an appropriate aldehyde to form the quinazolinone core.
Introduction of the Sulfanyl Group: The quinazolinone core is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the intermediate with 3,5-dichloroaniline to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or modulate their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.
Properties
CAS No. |
479597-70-1 |
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Molecular Formula |
C23H17Cl2N3O2S |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H17Cl2N3O2S/c1-14-6-8-18(9-7-14)28-22(30)19-4-2-3-5-20(19)27-23(28)31-13-21(29)26-17-11-15(24)10-16(25)12-17/h2-12H,13H2,1H3,(H,26,29) |
InChI Key |
VMOVUFWCXQTMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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